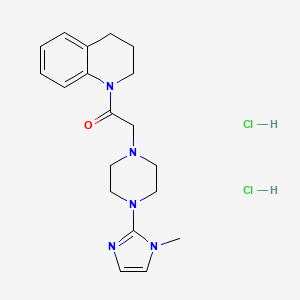
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride is a useful research compound. Its molecular formula is C19H26ClN5O and its molecular weight is 375.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Techniques
One-Pot Synthesis Methods : Research has demonstrated the efficiency of one-pot synthesis methods for creating complex molecules. For instance, a study by Bhat et al. (2018) details a method for synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing the utility of such approaches in generating compounds with potential biological activities Bhat et al., 2018.
Characterization of Novel Compounds : Advanced characterization techniques are crucial for understanding the properties of new chemical entities. Studies such as those by Gan et al. (2010) on azole-containing piperazine derivatives emphasize the role of detailed characterization, including antimicrobial and cytotoxic activities, in the development of potentially therapeutic agents Gan et al., 2010.
Pharmacological Activities
Antimicrobial Activities : Research by Kale and Durgade (2017) and others have focused on the synthesis of quinazoline derivatives and their evaluation for antimicrobial properties. These studies provide evidence of the potential use of synthesized compounds in combating microbial infections Kale and Durgade, 2017.
Antifungal and Antibacterial Applications : The synthesis and evaluation of compounds for antifungal and antibacterial activities have been a significant area of research. For example, a study on the synthesis of novel metal complexes with antifungal activity highlights the role of these compounds in developing new antimicrobial agents Raj and Patel, 2015.
Cytotoxic Activities : Exploring the cytotoxic potential of synthesized compounds against various cancer cell lines is another crucial area. Compounds exhibiting high cytotoxicity, such as those investigated by Suh et al. (2000), could lead to the development of new anticancer drugs Suh et al., 2000.
Anti-inflammatory Activities : The investigation of novel compounds for their anti-inflammatory activities is vital for discovering new treatments for inflammatory diseases. Studies have shown promising results for compounds with potential anti-inflammatory effects, indicating their applicability in medical research Ahmed, Molvi, and Khan, 2017.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3,4-dihydroquinoline with 1-methyl-1H-imidazole-2-carbaldehyde to form the intermediate, which is then reacted with 4-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)benzaldehyde to form the final product.", "Starting Materials": [ "3,4-dihydroquinoline", "1-methyl-1H-imidazole-2-carbaldehyde", "4-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)benzaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: 3,4-dihydroquinoline is reacted with 1-methyl-1H-imidazole-2-carbaldehyde in the presence of hydrochloric acid and ethanol to form the intermediate.", "Step 2: The intermediate is then reacted with 4-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)benzaldehyde in the presence of sodium hydroxide and ethanol to form the final product.", "Step 3: The final product is then purified by recrystallization from diethyl ether to obtain the dihydrochloride salt." ] } | |
| 1351590-74-3 | |
Molekularformel |
C19H26ClN5O |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C19H25N5O.ClH/c1-21-10-8-20-19(21)23-13-11-22(12-14-23)15-18(25)24-9-4-6-16-5-2-3-7-17(16)24;/h2-3,5,7-8,10H,4,6,9,11-15H2,1H3;1H |
InChI-Schlüssel |
WOQYRFOVZBVIEE-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43.Cl.Cl |
Kanonische SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2385250.png)



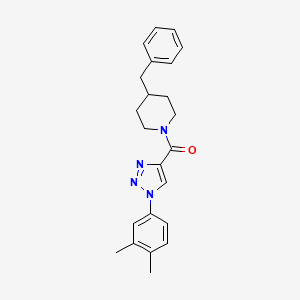
![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2385257.png)
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2385258.png)
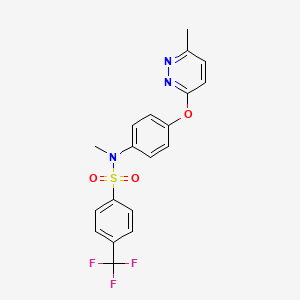
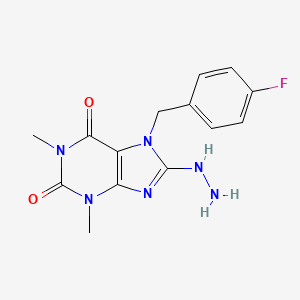
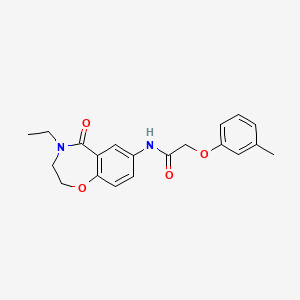
![5-bromo-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2385262.png)


![2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2385270.png)
